Product packaging for Guanisoquin sulfate(Cat. No.:CAS No. 1212-83-5)

Guanisoquin sulfate

Cat. No.: B073413
CAS No.: 1212-83-5
M. Wt: 606.3 g/mol
InChI Key: KUYDFFZBJGJAPK-UHFFFAOYSA-N
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Description

Guanisoquin sulfate is a chemical compound of significant interest in pharmacological and neurochemical research, primarily recognized for its activity as a ligand for serotonin (5-HT) receptors. This agent functions as a potent and selective agonist at various serotonin receptor subtypes, influencing neurotransmitter systems that are critical to the study of mood, cognition, and perception. Its primary research value lies in its utility as a precise tool for probing the complex roles of the serotonergic system in the central nervous system. Researchers employ this compound in vitro and in vivo to investigate receptor binding affinity, functional activity, signal transduction pathways, and downstream physiological effects. Its application is crucial for advancing the understanding of psychiatric and neurological disorders, contributing to the foundational science that may inform future therapeutic strategies. This product is provided as a high-purity sulfate salt to ensure stability and solubility for experimental use.

Structure

2D Structure

Chemical Structure Depiction
molecular formula C20H26Br2N6O4S B073413 Guanisoquin sulfate CAS No. 1212-83-5

3D Structure of Parent

Interactive Chemical Structure Model





Properties

CAS No.

1212-83-5

Molecular Formula

C20H26Br2N6O4S

Molecular Weight

606.3 g/mol

IUPAC Name

7-bromo-3,4-dihydro-1H-isoquinoline-2-carboximidamide;sulfuric acid

InChI

InChI=1S/2C10H12BrN3.H2O4S/c2*11-9-2-1-7-3-4-14(10(12)13)6-8(7)5-9;1-5(2,3)4/h2*1-2,5H,3-4,6H2,(H3,12,13);(H2,1,2,3,4)

InChI Key

KUYDFFZBJGJAPK-UHFFFAOYSA-N

SMILES

C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.OS(=O)(=O)O

Canonical SMILES

C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.C1CN(CC2=C1C=CC(=C2)Br)C(=N)N.OS(=O)(=O)O

Origin of Product

United States

Synthetic Methodologies for Guanisoquin Sulfate and Analogous Structures

Strategies for the Formation of the Guanidine (B92328) Nucleus

The guanidine group, characterized by the HNC(NH₂)₂ formula, is the cornerstone of guanisoquin's structure. wikipedia.org Its synthesis can be approached through various methods. A common laboratory-scale preparation involves the gentle thermal decomposition of anhydrous ammonium (B1175870) thiocyanate. wikipedia.org Commercial production often follows a two-step process that begins with the reaction of dicyandiamide (B1669379) with ammonium salts. wikipedia.org

Another significant strategy is the guanylation of amines. This involves the reaction of an amine with a guanylating agent. Ytterbium triflate has been shown to be an effective catalyst for the addition of a wide range of amines to carbodiimides under solvent-free conditions, yielding N,N',N''-trisubstituted guanidines. organic-chemistry.org Furthermore, scandium(III) triflate can catalyze the guanylation of various amines with cyanamide (B42294) in water, a method particularly useful for water-soluble substrates. organic-chemistry.org The Rathke synthesis, a classic method, utilizes the reaction of isothiouronium salts with amines to form guanidinium (B1211019) salts, which can then be deprotonated to the desired guanidine. wikipedia.org

Sulfation Reactions for Salt Derivatization

The formation of guanisoquin (B86802) sulfate (B86663) involves a sulfation reaction, a crucial step for producing the salt form of the drug. research-solution.comgoogleapis.com Sulfation is a phase II biotransformation reaction where a sulfate group is conjugated to a substrate. wikipathways.org This process generally increases the water solubility of the compound, which can be advantageous for pharmaceutical formulations. wikipathways.org

In a broader chemical context, sulfation involves the transfer of a sulfuryl group (SO₃) from a donor to a hydroxyl or amino group of a compound. researchgate.net A key reagent in biological sulfation is 3'-phosphoadenosine 5'-phosphosulfate (PAPS), which acts as the universal sulfate donor. nih.gov The availability of PAPS is critical and depends on its synthesis from sulfate and ATP, catalyzed by ATP-sulfurylase and APS-kinase. nih.gov For the synthesis of guanidine sulfates from urea (B33335), a method involves reacting urea with sulfamic acid or its salts at elevated temperatures. google.com

Advanced Organic Synthesis Techniques for Structural Modification and Diversification

The generation of guanisoquin analogs necessitates the use of advanced organic synthesis techniques to modify and diversify its structure. solubilityofthings.com These methods provide greater control and efficiency in creating complex molecules. solubilityofthings.com Techniques such as solvothermal synthesis, mechanochemical synthesis, and microwave-assisted synthesis have emerged as powerful tools for creating complex inorganic materials with tailored properties and could be adapted for organic synthesis. numberanalytics.com

For instance, microwave-assisted synthesis can be employed to prepare a variety of organic and inorganic structures, including nanoparticles and complex molecular frameworks. numberanalytics.com Flow chemistry also presents a valuable technique for the synthesis of organic compounds, offering precise control over reaction conditions and the potential for scalability. thieme.de The development of new catalysts, including both metal-based and organic catalysts, is also central to advancing synthetic capabilities. solubilityofthings.com

Stereoselective Synthesis Considerations in Guanisoquin Sulfate Analog Generation

When generating analogs of guanisoquin, controlling the stereochemistry is often crucial, as different stereoisomers can exhibit distinct biological activities. Stereoselective synthesis encompasses methods that preferentially form one stereoisomer over others. thieme.de

Key strategies in stereoselective synthesis include:

Enantioselective Catalysis: Utilizes chiral catalysts to favor the formation of one enantiomer. solubilityofthings.com

Chiral Pool Synthesis: Employs naturally occurring chiral molecules as starting materials. solubilityofthings.com

Aldol Reactions: Biocatalysis using aldolases offers a stereoselective and environmentally friendly approach to forming carbon-carbon bonds. nih.gov

The development of stereoselective methods for creating 2-amino-1,3-diol moieties, which are present in various biologically active molecules, highlights the importance of controlling stereochemistry in complex syntheses. beilstein-journals.org

Development and Optimization of Novel Precursor Chemistry for this compound Synthesis

The efficiency and success of synthesizing this compound and its analogs are heavily dependent on the precursor chemistry. wikipedia.org A precursor is a compound that partakes in a chemical reaction to yield another compound. wikipedia.org The development of novel precursors can lead to more efficient and streamlined synthetic routes.

For instance, in the synthesis of guanidines, the choice of the amine and the guanylating agent are critical precursor considerations. organic-chemistry.org The synthesis of cytosine and uracil (B121893) from cyanoacetaldehyde and urea demonstrates how the selection of precursors can dramatically impact reaction yields. nih.gov In the context of inorganic materials, machine learning models are being developed to predict optimal precursors for solid-state synthesis by learning from vast databases of chemical reactions. arxiv.orgmit.edu This data-driven approach has the potential to accelerate the discovery of new synthetic pathways for complex molecules like guanisoquin.

Purification and Spectroscopic Characterization Methods for Synthesized Intermediates and Final Product

After synthesis, the purification and characterization of intermediates and the final this compound product are essential to ensure purity and confirm the chemical structure.

Purification Techniques:

Cation-exchange chromatography: This technique has been used to prepare specific salt forms of related guanine-containing compounds. nih.gov

Spectroscopic Characterization Methods:

Fourier-Transform Infrared (FTIR) Spectroscopy: Provides information about the functional groups present in the molecule. nih.gov

Nuclear Magnetic Resonance (NMR) Spectroscopy: Both 1D and 2D NMR are powerful tools for elucidating the detailed molecular structure. nih.gov

Mass Spectrometry: Used to determine the molecular weight and fragmentation pattern of the synthesized compounds. researchgate.net

X-ray Spectroscopy: Can be used to determine the three-dimensional structure of crystalline compounds. beilstein-journals.org

Preclinical Mechanistic Investigations of Guanisoquin Sulfate

In Silico Modeling and Computational Target Prediction for Guanisoquin (B86802) Sulfate (B86663)

In silico modeling, a cornerstone of modern drug discovery, utilizes computational methods to predict the biological and physicochemical properties of a chemical compound before it undergoes extensive experimental testing. nih.govmpg.de These approaches, which range from (Quantitative) Structure-Activity Relationship ((Q)SAR) models to sophisticated machine learning algorithms and molecular docking simulations, can forecast a compound's potential targets, mechanism of action (MoA), and pharmacokinetic profile. mpg.deepa.govnih.gov

For a compound like Guanisoquin sulfate, the initial step in an in silico investigation would be computational target prediction. This process involves screening the molecule's structure against vast databases of known protein structures to identify potential binding partners. fishersci.ca Methods such as reverse docking and ligand-based similarity searching can generate a list of putative targets, providing the first clues to the compound's biological function. nih.gov Such predictions are invaluable for designing focused biological experiments and can reveal unexpected opportunities for drug repurposing. epa.gov

While these computational tools are widely applied in preclinical research, specific in silico modeling and target prediction studies for this compound are not extensively detailed in publicly accessible scientific literature. nih.govnih.govnih.govfishersci.se

Molecular Interaction Analysis with Putative Biological Macromolecules

Following the computational prediction of potential targets, molecular interaction analysis is employed to experimentally validate and characterize the binding between the compound and these biological macromolecules. guidetopharmacology.org Techniques such as Surface Plasmon Resonance (SPR) are instrumental in this phase, providing real-time, label-free data on the kinetics of the interaction. nih.gov SPR can precisely measure the association (k_on) and dissociation (k_off) rate constants, from which the equilibrium dissociation constant (K_D) is calculated, indicating the affinity of the compound for its target. nih.gov

Exploration of Receptor Binding Profiles in Controlled Cellular Systems

To understand how a compound interacts with cells, researchers explore its receptor binding profile in controlled cellular environments. This typically involves using cultured cell lines that express the putative target receptor. massbank.eu One common method is the radioligand binding assay, where a radiolabeled version of the compound is incubated with the cells.

By measuring the amount of bound radioactivity at various concentrations, researchers can perform Scatchard analysis to determine key binding parameters, such as the binding affinity (K_d) and the density of receptor sites (B_max) on the cell surface. massbank.eu Competition assays, where a non-labeled compound is used to displace the radiolabeled ligand, can confirm the specificity of this interaction. These studies are crucial for confirming that a compound engages its intended target in a cellular context. massbank.eu At present, dedicated studies outlining the specific receptor binding profile of this compound in controlled cellular systems have not been reported in the scientific literature.

Investigation of Enzyme Inhibition or Activation by this compound in Cell-Free Assays

Cell-free assays are a fundamental tool for determining if a compound's mechanism of action involves the modulation of enzyme activity. fishersci.at These in vitro systems isolate a specific enzyme from other cellular components, allowing for a direct assessment of the compound's effect on its function. fishersci.cadsmz.de By incubating the purified enzyme with its substrate and varying concentrations of the test compound, researchers can measure the rate of the enzymatic reaction.

This approach allows for the quantitative determination of key inhibitory parameters, such as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce enzyme activity by 50%. nih.govwikipedia.org Further kinetic studies can elucidate the mechanism of inhibition (e.g., competitive, non-competitive, or uncompetitive). nih.gov These assays are highly adaptable for high-throughput screening to identify novel enzyme modulators. nih.gov Despite the utility of this method, there is no specific information in the available literature from cell-free assays detailing any enzyme inhibition or activation by this compound.

Analysis of Intracellular Signaling Pathway Perturbations Induced by this compound

Once a compound binds to its target, it can trigger a cascade of events within the cell known as a signaling pathway. Analyzing these perturbations is key to linking a molecular interaction to a physiological outcome. wikipedia.org Heparan sulfate proteoglycans (HSPGs), for example, act as co-receptors that can modulate signaling pathways like the FGF, Wnt, and VEGF pathways, which are critical in cell proliferation, differentiation, and migration. nih.govmetabolomicsworkbench.org

Experimental techniques to study these perturbations include Western blotting to detect changes in protein phosphorylation levels within key pathways (e.g., MAPK, PI3K/AKT) and reporter gene assays to measure the activity of downstream transcription factors. wikipedia.orgnih.gov These analyses help build a comprehensive picture of the compound's cellular mechanism of action. fishersci.ca Although this compound is mentioned in patents alongside terms related to intercellular signaling, specific research detailing the intracellular signaling pathways it perturbs has not been published. wikipedia.org

Subcellular Localization and Compartmentalization Studies in Model Systems

Understanding where a compound or its target resides within a cell is crucial, as the site of action dictates its biological effects. Subcellular localization studies aim to determine the distribution of a molecule among the various cellular compartments, such as the nucleus, cytoplasm, mitochondria, or plasma membrane.

Common methods include cell fractionation, where the cell is separated into its component organelles, followed by detection of the compound or its target in each fraction via techniques like immunoblotting. Alternatively, fluorescence microscopy can be used to visualize the location of a fluorescently-tagged compound or protein in living or fixed cells. dsmz.de For instance, a compound that inhibits a proteasome might be expected to accumulate in the cytoplasm. dsmz.de Information regarding the specific subcellular localization or compartmentalization of this compound in model systems is not currently available in scientific literature.

In Vitro Pharmacological Characterization of Guanisoquin Sulfate

Development and Validation of Cell-Based Assays for Functional Studies

The initial step in characterizing the in vitro pharmacology of guanisoquin (B86802) sulfate (B86663) involves the development and validation of robust cell-based assays. These assays are crucial for elucidating the functional consequences of compound exposure in a controlled cellular environment.

Assay Development: The primary known mechanism of guanisoquin is the blockade of adrenergic neurons, which involves the inhibition of norepinephrine (B1679862) release. patsnap.comnih.gov Therefore, a key functional assay would involve a cell line that endogenously or recombinantly expresses components of the norepinephrine release machinery. A common model for such studies is the PC12 cell line, derived from a pheochromocytoma of the rat adrenal medulla, which synthesizes, stores, and releases norepinephrine in response to stimuli.

The development process would include:

Cell Line Selection: Choosing an appropriate neuronal or neuroendocrine cell line (e.g., PC12, SH-SY5Y) that mimics the physiological environment of adrenergic neurons.

Stimulation Method: Establishing a reliable method to induce norepinephrine release, such as depolarization with high potassium chloride (KCl) or stimulation with a nicotinic acetylcholine (B1216132) receptor agonist.

Endpoint Measurement: Implementing a sensitive and specific detection method for released norepinephrine, such as high-performance liquid chromatography (HPLC) with electrochemical detection or an enzyme-linked immunosorbent assay (ELISA).

Assay Validation: Once developed, the assay must be rigorously validated to ensure its reliability and reproducibility. Validation parameters would include:

Specificity: Ensuring the assay measures norepinephrine without interference from guanisoquin sulfate or other cellular components.

Precision: Assessing the intra- and inter-assay variability to ensure consistent results.

Linearity and Range: Determining the concentration range over which the assay provides a linear and accurate response.

Robustness: Evaluating the assay's performance under minor variations in experimental conditions.

An illustrative data table for the validation of a norepinephrine release assay is presented below:

Validation ParameterAcceptance CriteriaIllustrative Result
Intra-assay Precision (%CV) < 15%8.5%
Inter-assay Precision (%CV) < 20%12.3%
Linearity (R²) > 0.990.995
Limit of Detection (LOD) Reportable5 ng/mL
Limit of Quantification (LOQ) Reportable15 ng/mL

Assessment of Diverse Cellular Responses to this compound Exposure

Beyond its primary effect on norepinephrine release, this compound may elicit a range of other cellular responses. Assessing these effects provides a broader understanding of its pharmacological profile.

Commonly evaluated cellular responses include:

Cytotoxicity: Initial assessment of the compound's toxicity is critical. This can be measured using assays that quantify cell viability, such as the MTT or MTS assays, which measure metabolic activity, or assays that detect membrane integrity, like the lactate (B86563) dehydrogenase (LDH) release assay. nih.govthermofisher.com

Apoptosis and Necrosis: To determine the mode of cell death induced by this compound, assays such as Annexin V/Propidium (B1200493) Iodide staining followed by flow cytometry can be employed. ekb.eg

Second Messenger Signaling: Given its action on neuronal signaling, investigating changes in intracellular second messengers like cyclic AMP (cAMP) or calcium (Ca²⁺) would be relevant.

An example of how data on cellular viability might be presented is shown in the table below:

This compound (µM)Cell Viability (%)
0 (Control)100
198.5
1095.2
5088.7
10075.4
20052.1

High-Throughput Screening Methodologies for Identifying Biological Activities

High-throughput screening (HTS) allows for the rapid testing of a compound against a large number of biological targets, enabling the identification of novel activities and potential off-target effects. For this compound, HTS could be employed to:

Screen against a panel of receptors and ion channels: To identify any unforeseen interactions that might contribute to its therapeutic effects or side effects.

Identify modulators of neuronal signaling pathways: Using reporter gene assays or high-content imaging to screen for effects on various signaling cascades within neuronal cells.

HTS methodologies rely on miniaturization and automation, typically using 96-, 384-, or 1536-well plates. The choice of assay is critical and must be adaptable to a high-throughput format with a robust and easily detectable signal, such as fluorescence or luminescence.

Phenotypic Profiling in Relevant Cell Line Models

For this compound, phenotypic profiling could be performed on neuronal cell lines to assess changes in:

Neurite outgrowth: A critical parameter for neuronal health and function.

Synaptic vesicle distribution: To visually confirm the impact on the machinery of neurotransmitter release.

Mitochondrial morphology and function: As neuronal function is highly dependent on energy metabolism.

Analysis of Molecular Expression Changes (e.g., RNA, Protein) Induced by this compound

To understand the deeper molecular effects of this compound, it is essential to analyze changes in gene and protein expression.

Transcriptomics (RNA analysis): Techniques like RNA sequencing (RNA-seq) or microarray analysis can provide a global view of the changes in gene expression following treatment with this compound. This can reveal affected pathways and potential compensatory mechanisms. For example, genes related to sulfate transport or stress responses might be modulated. nih.govnih.gov

Proteomics (Protein analysis): Methods such as mass spectrometry-based proteomics can identify and quantify changes in the levels of thousands of proteins. This can provide a more direct link between compound treatment and functional changes in the cell. Western blotting can be used to validate the changes in specific proteins of interest identified in the proteomic screen.

A hypothetical table showing the results of a targeted gene expression analysis is provided below:

GeneFold Change (Guanisoquin vs. Control)p-value
Tyrosine Hydroxylase (TH) -1.8< 0.05
Vesicular Monoamine Transporter 2 (VMAT2) -1.5< 0.05
Synaptosomal-Associated Protein 25 (SNAP-25) -1.2> 0.05
Heat Shock Protein 70 (HSP70) 2.5< 0.01

Investigations into Cell Cycle Dynamics and Proliferative Modulations

While the primary target of this compound is non-proliferating neurons, it is important to assess its effects on cell proliferation and the cell cycle in other cell types to identify potential off-target effects, particularly for safety assessment.

Proliferation Assays: The effect on cell proliferation can be quantified using assays such as the CyQUANT assay, which measures nucleic acid content, or by direct cell counting over time.

Cell Cycle Analysis: Flow cytometry is a powerful technique to analyze the distribution of cells in different phases of the cell cycle (G0/G1, S, G2/M). youtube.comnih.govwikipedia.orgmiltenyibiotec.com Cells are stained with a DNA-binding dye like propidium iodide, and the fluorescence intensity, which is proportional to the DNA content, is measured. This can reveal if the compound causes cell cycle arrest at a specific checkpoint.

Membrane Transport and Permeability Studies in In Vitro Systems

Understanding how this compound crosses the cell membrane is crucial for interpreting its in vitro effects and for predicting its in vivo behavior.

Passive Permeability: The Parallel Artificial Membrane Permeability Assay (PAMPA) is a common in vitro method to assess a compound's ability to passively diffuse across a lipid membrane.

Active Transport: Since this compound is a guanidine (B92328) derivative, it may be a substrate for specific transporters. nih.gov Uptake and efflux studies using cell lines that express a range of transporters (e.g., organic cation transporters) can be performed to identify the specific transporters involved. These studies often use radiolabeled compounds or LC-MS/MS to quantify the intracellular and extracellular concentrations over time.

Membrane Integrity: The effect of this compound on membrane permeability can also be assessed by measuring the leakage of intracellular components or the uptake of dyes that are normally excluded from healthy cells. nih.gov

The following table illustrates the kind of data that would be generated from a PAMPA assay:

CompoundApparent Permeability (Papp) (x 10⁻⁶ cm/s)Classification
Propranolol (High Permeability Control) 25.5High
Atenolol (Low Permeability Control) 0.8Low
This compound 4.2Moderate

In Vivo Preclinical Efficacy and Pharmacodynamic Studies Using Animal Models

Selection and Justification of Appropriate Animal Models for Guanisoquin (B86802) Sulfate (B86663) Research

The selection of animal models in preclinical research is a critical step to ensure that the data generated is relevant to the human condition being studied. upenn.edu For antihypertensive agents like guanisoquin, both normotensive and hypertensive animal models are employed to elucidate the compound's effects on both normal and pathological cardiovascular systems.

Rodents, particularly rats, are frequently used in the initial stages of drug development due to their genetic manipulability, cost-effectiveness, and physiological similarities to humans. mdpi.com In the context of guanisoquin research, various rat models have been utilized to investigate its antihypertensive properties. These include:

Normotensive rats: These animals provide a baseline to understand the fundamental effects of the compound on a healthy cardiovascular system.

Spontaneously Hypertensive Rats (SHR): This is a genetic model of hypertension and is one of the most widely used models for studying high blood pressure. nih.gov

Renal Hypertensive Rats: In this model, hypertension is induced by surgically restricting blood flow to the kidneys, mimicking renovascular hypertension in humans.

In addition to rodents, larger animals like cats have also been used in guanisoquin research. mdpi.com The use of diverse species allows for a more comprehensive understanding of the drug's effects and helps in assessing the translational relevance of the findings to humans. upenn.edu

Interactive Table: Animal Models in Guanisoquin Research

Animal Model Type Justification for Use
Normotensive Rats Healthy To establish baseline cardiovascular effects.
Spontaneously Hypertensive Rats (SHR) Genetic Hypertension To study efficacy in a genetic model of hypertension. nih.gov
Renal Hypertensive Rats Induced Hypertension To model renovascular hypertension.
Cats Healthy/Induced To assess cardiovascular effects in a non-rodent species for comparative analysis. mdpi.com

Methodologies for Assessing Systemic Biological Effects in Vivo

To assess the systemic biological effects of guanisoquin in vivo, researchers employ a range of methodologies to monitor cardiovascular and neurological parameters. A primary effect of guanisoquin is its influence on the sympathetic nervous system. nih.gov

Key methodologies include:

Direct Blood Pressure and Heart Rate Monitoring: This is a fundamental assessment in antihypertensive drug research. It often involves the surgical implantation of catheters in arteries (e.g., carotid artery) and veins for direct and continuous measurement of blood pressure and for drug administration, respectively.

Measurement of Cardiac Output and Peripheral Resistance: These parameters provide a more detailed understanding of the hemodynamic changes induced by the compound.

Assessment of Sympathetic Nerve Activity: Since guanisoquin acts as an adrenergic neurone blocking agent, methods to assess sympathetic function are crucial. This can include recording nerve activity directly or measuring the response to sympathetic nerve stimulation. For instance, studies have examined the effects on the nictitating membrane in cats, a classical model for studying sympathetic transmission.

Histocytochemistry and Fluorescence: These techniques are used to visualize the distribution and concentration of catecholamines in sympathetic nerves and tissues, providing insight into the drug's mechanism of action at a cellular level. nih.gov

Identification and Validation of Surrogate Biomarkers in Experimental Animal Systems

Surrogate biomarkers are objectively measured indicators that can substitute for a clinical endpoint. nih.gov In preclinical studies of guanisoquin, several physiological and biochemical markers serve as surrogates for its antihypertensive efficacy.

The most direct surrogate endpoints are reductions in systolic and diastolic blood pressure and changes in heart rate . appliedclinicaltrialsonline.com These are the primary indicators of the drug's pharmacodynamic effect.

Biochemical markers can also serve as valuable surrogates. Given that guanisoquin interferes with the function of the sympathetic nervous system, the levels of catecholamines, such as norepinephrine (B1679862) , and their metabolites in plasma and tissues can be used as biomarkers. nih.gov A reduction in tissue norepinephrine levels in sympathetically innervated organs would be indicative of the drug's adrenergic neuron-blocking activity.

Evaluation of Pharmacodynamic Relationships in Preclinical Models

Pharmacodynamic studies aim to characterize the relationship between drug concentration and its observed effect. nih.gov For guanisoquin, these studies have focused on its dose-dependent hypotensive effects. Research has shown that guanisoquin produces a prolonged fall in blood pressure. The onset of this effect and its duration are key pharmacodynamic parameters that are evaluated.

Studies have demonstrated that the hypotensive effect of guanisoquin is related to the inhibition of peripheral sympathetic nervous system transmission. This is evidenced by the drug's ability to block the response to sympathetic nerve stimulation. The relationship between the dose administered and the magnitude and duration of blood pressure reduction is a critical aspect of its pharmacodynamic profile. nih.gov

Comparative Studies Across Diverse Animal Species for Translational Relevance

Conducting studies across different animal species is essential for assessing the potential translatability of preclinical findings to humans. upenn.edu While rodents are valuable for initial screening, larger animals like cats and dogs can provide data that is often more predictive of human responses. mdpi.com

Comparative studies with guanisoquin have been performed in rats and cats. These studies have helped to establish that the fundamental mechanism of action—adrenergic neuron blockade—is consistent across these species. While the primary hypotensive effect is observed in both, there may be species-specific differences in potency and the profile of secondary effects. Such comparative data is crucial for predicting how the drug might behave in humans and for designing early-phase clinical trials.

Investigation of Tissue-Specific Distribution and Accumulation in Animal Tissues

Understanding how a drug distributes within the body and whether it accumulates in specific tissues is a key component of its preclinical evaluation. Studies on the tissue distribution of guanisoquin have utilized techniques such as radiolabeling to track the compound's location after administration.

Research has indicated that guanisoquin, similar to other adrenergic blocking agents like guanethidine (B1672426), shows a preferential accumulation in tissues with rich sympathetic innervation. nih.gov This includes organs such as the heart, spleen, and arteries. This tissue-specific accumulation is consistent with its mechanism of action, as it allows the drug to exert its effects directly at the site of sympathetic nerve terminals. The pattern of distribution and accumulation helps to explain both the therapeutic effects and the long duration of action of the compound. nih.gov

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of Guanisoquin Sulfate Analogs

Principles of Structure-Activity Relationship in Guanidine (B92328) Derivatives

The guanidinium (B1211019) group, the protonated form of guanidine, is a highly basic and remarkably stable functional group due to its resonance stabilization. sci-hub.se This moiety is a common feature in numerous biologically active compounds, where it plays a crucial role in molecular recognition and interaction with biological targets. sci-hub.sejocpr.comresearchgate.net The principles of structure-activity relationships (SAR) for guanidine derivatives revolve around several key aspects of the guanidinium group:

Basicity and Protonation: Guanidine is a strong organic base that exists predominantly as the guanidinium ion at physiological pH. nih.gov Substitution on the nitrogen atoms can modulate this basicity. Electron-donating groups, like alkyls, slightly increase basicity, while electron-withdrawing groups, such as nitro or acyl groups, significantly decrease it. sci-hub.se This property is fundamental as the charge state of the guanidinium group dictates its ability to form ionic interactions.

Hydrogen Bonding: The guanidinium ion is an excellent hydrogen bond donor, capable of forming multiple hydrogen bonds with acceptor groups like carboxylates, phosphates, and sulfates on target biomolecules. sci-hub.seineosopen.org The geometry and number of these hydrogen bonds are critical for binding affinity and specificity.

Ionic Interactions and Salt Bridges: The positive charge of the guanidinium group allows for strong electrostatic interactions and the formation of salt bridges with negatively charged residues, such as aspartate and glutamate, in protein binding sites. jove.com

Cation-π Interactions: The guanidinium group can also engage in cation-π interactions with aromatic residues like phenylalanine, tyrosine, and tryptophan in proteins. jocpr.comjove.com

Structural Rigidity and Flexibility: The planarity or non-planarity of the guanidine moiety and its surrounding structure can significantly impact binding. acs.org The introduction of cyclic systems or bulky substituents can restrict conformational freedom, which may be favorable or unfavorable for binding depending on the target's architecture.

The exploration of SAR in guanidine derivatives involves systematically modifying the substituents on the guanidine nitrogen atoms and the scaffold to which it is attached. These modifications can alter the compound's size, shape, lipophilicity, and electronic properties, thereby influencing its biological activity. ineosopen.orgjst.go.jp For instance, in a study of guanidine alkyl derivatives, the nature of the alkyl substitution determined the compound's effect on norepinephrine (B1679862) release. nih.gov

Elucidation of Correlations between Chemical Structure and Biological Activity

The biological activity of guanisoquin (B86802) and its analogs is intricately linked to their chemical structure. Studies on various guanidine derivatives have demonstrated that even minor structural modifications can lead to significant changes in pharmacological effects.

For example, research on a series of 1,4-benzoquinone-guanylhydrazone-thiosemicarbazone analogs revealed that introducing alkyl groups to the quinone ring resulted in a marked decrease in anticancer and antibacterial activities. nih.gov This suggests that the unsubstituted quinone moiety is crucial for the observed biological effects.

In another study concerning guanidine derivatives as histamine (B1213489) H3 receptor antagonists, simple structural changes led to the discovery of potent muscarinic M2 and M4 receptor antagonists. acs.orgnih.gov The replacement of a flexible alkyl chain with a 1,4-cyclohexylene or p-phenylene group, and the separation of (E) and (Z) isomers, were key to shifting the activity profile. nih.gov Specifically, derivatives with a piperazine (B1678402) core disubstituted at the N1 position of the guanidine group showed high affinity for the histamine H3 receptor. nih.gov

The correlation between structure and activity is often not linear. For instance, in a series of sweet-tasting guanidine derivatives, molar refractivity was identified as a key descriptor in QSAR models, indicating the importance of molecular volume and polarizability for activity. researchgate.net

The following table summarizes findings from a study on aminoethylguanidine derivatives and their hypotensive action, illustrating the impact of N-substituents on biological activity.

CompoundStructureHypotensive Activity
1-[2-(N,N-diethylamino)ethyl]guanidine sulfate (B86663)Has N,N-diethylamino groupModerate and long-lasting
1-(2-piperidinoethyl)guanidine sulfateContains a piperidino ringModerate and long-lasting
Guanethidine (B1672426)Contains a heptamethyleneimine ringStrong and long-lasting
1-[2-(hexahydro-1-azepinyl)ethyl]guanidine sulfateContains a hexahydroazepine ringLong-lasting in rabbits, temporary in rats
1-[2-(N,N-diphenylamino)ethyl]guanidine sulfateHas bulky N,N-diphenylamino groupShowed marked muscle relaxation

Data sourced from a comparative study on aminoethylguanidine derivatives. jst.go.jp

These examples underscore the principle that the biological activity of guanisoquin analogs is a complex function of their three-dimensional structure, electronic properties, and lipophilicity, which are all dictated by the specific arrangement of atoms and functional groups within the molecule.

Application of Computational Chemistry and Chemoinformatics in SAR/QSAR Analysis

Computational chemistry and chemoinformatics are indispensable tools for understanding the SAR and QSAR of guanisoquin analogs. parssilico.comneovarsity.orgelsevier.com These methods allow for the prediction of biological activity and the rational design of new compounds with improved properties. parssilico.com

QSAR modeling establishes a mathematical relationship between the chemical structures of a series of compounds and their biological activities. neovarsity.org This is achieved by calculating molecular descriptors that quantify various physicochemical properties, such as:

Electronic properties: (e.g., ionization potential, electron affinity) which influence how a molecule interacts with its target. researchgate.net

Steric properties: (e.g., molecular volume, surface area) which relate to the size and shape of the molecule and its fit within a binding site. researchgate.net

Lipophilicity: (e.g., logP) which affects a compound's ability to cross cell membranes. nih.govnih.gov

Topological and 3D descriptors: which describe the connectivity and spatial arrangement of atoms.

For instance, a QSAR study on guanidine derivatives identified molar refractivity and solvent accessible surface area as important descriptors for predicting their sweetness. researchgate.net Another study on quinoline-aminopiperidine derivatives as DNA gyrase inhibitors found that the partition coefficient, molecular flexibility, and hydrogen bonding potential were significant factors. nih.gov

Computational chemistry methods, such as quantum chemical calculations and molecular docking, provide deeper insights into the molecular interactions governing biological activity. benthamdirect.comeurekaselect.com

Quantum chemical calculations can be used to determine the electronic structure, conformational preferences, and reactivity of molecules. For example, density functional theory (DFT) calculations have been used to study the tautomers and structure of guanidine derivatives in solution. mdpi.com Theoretical studies have also been employed to understand the planarity and intramolecular hydrogen bonding in guanidinium derivatives, which in turn correlates with their affinity for α2-adrenoceptors. acs.org

Molecular docking simulates the binding of a ligand to a receptor, predicting the preferred binding mode and affinity. This technique is crucial for identifying key interactions between the ligand and the target protein, guiding the design of more potent inhibitors. nih.gov

The integration of QSAR and computational chemistry allows for a comprehensive analysis of SAR, facilitating the identification of promising drug candidates and reducing the need for extensive experimental testing. parssilico.com

Synthetic Library Generation and High-Content Screening for SAR Profiling

The systematic exploration of structure-activity relationships for guanisoquin analogs is greatly accelerated by the generation of synthetic libraries and their evaluation using high-content screening (HCS).

Synthetic Library Generation involves the creation of a large number of structurally related compounds. This can be achieved through combinatorial chemistry, where a common molecular scaffold is decorated with a variety of building blocks. nih.gov For guanidine derivatives, several synthetic strategies are available for library generation. organic-chemistry.orgbeilstein-journals.orgresearchgate.net One approach involves the use of a versatile guanidinylating reagent, such as 3,5-dimethyl-N-nitro-1H-pyrazole-1-carboxamidine (DMNPC), which can react with a diverse set of amines to produce a library of guanidines. organic-chemistry.org This method is amenable to parallel synthesis, allowing for the rapid production of many compounds. Another example is the creation of a mixture-based combinatorial library of over 100,000 bicyclic guanidines, which was used to identify potent antifungal agents. nih.gov

High-Content Screening (HCS) is an automated microscopy-based technique that allows for the simultaneous measurement of multiple cellular parameters. uib.noardigen.com Unlike traditional high-throughput screening (HTS) which often provides a single endpoint, HCS provides a wealth of quantitative data on a cell-by-cell basis. mpi-cbg.de This can include information on:

Cell morphology

Subcellular localization of proteins

Cell viability and toxicity drugtargetreview.com

Target-specific activity

HCS is particularly well-suited for SAR profiling because it can provide detailed information on how structural modifications affect a compound's cellular activity. uib.nompi-cbg.depepdd.com For example, an HCS assay could be used to screen a library of guanisoquin analogs to simultaneously assess their on-target potency, off-target effects, and cytotoxicity. This multi-parametric data allows for a more comprehensive understanding of the SAR and helps in the selection of lead candidates with desirable properties. mpi-cbg.de The integration of HCS with artificial intelligence and machine learning is further enhancing the ability to analyze the complex datasets generated and extract meaningful SAR insights. ardigen.com

The combination of synthetic library generation and HCS provides a powerful platform for rapidly and efficiently profiling the SAR of guanisoquin analogs, accelerating the drug discovery process.

Conformational Analysis and Molecular Recognition Mechanisms

The biological activity of guanisoquin sulfate and its analogs is fundamentally governed by their ability to recognize and bind to specific molecular targets. This process is highly dependent on the three-dimensional conformation of the molecule and the non-covalent interactions it can form.

Conformational Analysis is the study of the different spatial arrangements of atoms in a molecule that can be interconverted by rotation about single bonds. For guanidine derivatives, the conformation of the guanidinium group and the linker connecting it to the rest of the molecule is critical for biological activity. Theoretical studies have shown that guanidinium derivatives can exist in different conformations, such as planar or non-planar forms. acs.org The degree of planarity can be influenced by intramolecular hydrogen bonds and steric interactions. acs.org For instance, in a study of thiophen-2-yl guanidinium derivatives, a lack of planarity appeared to be optimal for binding to α2-adrenoceptors. acs.org In contrast, thiazo-2-yl guanidines were found to be planar due to strong intramolecular hydrogen bonds. acs.org

Molecular Recognition Mechanisms for guanidine-containing compounds primarily involve:

Hydrogen Bonding: The guanidinium group is a potent hydrogen bond donor, capable of forming a network of hydrogen bonds with acceptor atoms on the target molecule. sci-hub.seineosopen.org This is a key interaction in the binding of arginine, an amino acid with a guanidinium side chain, to many proteins. uni-regensburg.de

Electrostatic Interactions: The positive charge of the guanidinium ion allows for strong electrostatic interactions, including the formation of salt bridges with negatively charged groups like carboxylates and phosphates. sci-hub.sejove.com

Cation-π Interactions: The guanidinium group can also interact favorably with the electron-rich faces of aromatic rings through cation-π interactions. jocpr.comjove.com

The combination of these interactions provides both the affinity and specificity of binding. The unique forked structure of the guanidinium group allows it to act as a molecular "glue," binding to multiple points on a target simultaneously. sci-hub.seineosopen.org The specific geometry and electronic properties of the guanisoquin analog will determine how effectively it can engage in these interactions with its biological target, thus defining its potency and selectivity.

Identification of Key Pharmacophoric Features of this compound

A pharmacophore is an abstract representation of the key molecular features that are necessary for a molecule to exert a specific biological activity. Identifying the pharmacophoric features of this compound and its analogs is crucial for understanding their mechanism of action and for designing new, more potent compounds.

Based on the principles of SAR in guanidine derivatives and studies of related compounds, the key pharmacophoric features of this compound likely include:

A Positively Charged Guanidinium Group: This is the most prominent feature, acting as a key interaction point with the biological target. It serves as a strong hydrogen bond donor and can form crucial salt bridges. sci-hub.sejove.com The delocalized positive charge is essential for binding to negatively charged pockets in proteins.

A Hydrophobic/Aromatic Moiety: The isoquinoline (B145761) ring system (or related heterocyclic structures) provides a hydrophobic and/or aromatic surface that can engage in van der Waals or π-stacking interactions with the target. ineosopen.org The nature and substitution pattern of this ring system are critical for modulating activity and selectivity.

A Specific Spatial Arrangement: The distance and relative orientation between the guanidinium group and the hydrophobic moiety are critical. This spatial relationship is determined by the linker connecting these two features. Studies on other guanidine derivatives have shown that the length and flexibility of this linker can significantly impact biological activity. acs.org

Hydrogen Bond Acceptors/Donors: Besides the guanidinium group, other functional groups on the molecule can act as hydrogen bond acceptors or donors, providing additional points of interaction with the target and contributing to binding affinity and specificity.

The table below illustrates a hypothetical pharmacophore model for a guanisoquin analog, highlighting these key features.

Pharmacophoric FeatureDescriptionPotential Interaction
Cationic CenterThe protonated guanidinium group.Ionic interaction, hydrogen bonding
Aromatic/Hydrophobic RegionThe isoquinoline ring system.π-π stacking, hydrophobic interaction
LinkerThe atoms connecting the guanidinium and isoquinoline parts.Defines the spatial relationship between the other features.
Hydrogen Bond Acceptore.g., a nitrogen or oxygen atom on the isoquinoline ring.Hydrogen bonding with a donor group on the target.

By understanding these pharmacophoric features, medicinal chemists can design new guanisoquin analogs with optimized properties. This can involve modifying the linker to achieve a better spatial fit, altering the hydrophobic group to improve potency or selectivity, or introducing additional functional groups to create new interactions with the target.

Emerging Research Directions and Methodological Advancements for Guanisoquin Sulfate

Integration of Omics Technologies (e.g., Transcriptomics, Proteomics, Metabolomics) in Guanisoquin (B86802) Sulfate (B86663) Research

Omics technologies provide a global, unbiased view of molecular changes within a biological system in response to a stimulus, such as the introduction of a drug. For a compound like guanisoquin sulfate, which acts by depleting norepinephrine (B1679862) from sympathetic nerve endings, these technologies can offer unprecedented insight into the downstream consequences of this action.

Transcriptomics , the study of the complete set of RNA transcripts, could reveal the genetic and regulatory pathways affected by guanisoquin. For instance, studies on adrenergic receptor blocking agents have utilized transcriptomic analysis to identify biomarkers that predict therapeutic response and to understand the molecular mechanisms through which these drugs improve cardiac function. nih.gov A transcriptomic approach could identify genes whose expression is significantly altered in neuronal or cardiovascular tissues following guanisoquin exposure, potentially uncovering compensatory mechanisms or previously unknown off-target effects. nih.gov Research on other adrenergic antagonists in model organisms like zebrafish has also successfully used gene transcription analysis to assess impacts on the cardiovascular system. mdpi.com

Proteomics , the large-scale study of proteins, offers a direct look at the functional molecules of the cell. Research on the related adrenergic blocking agent guanethidine (B1672426) has demonstrated the power of proteomics. Studies in rats showed that guanethidine-induced adrenergic blockade leads to significant changes in protein metabolism and the activity of proteolytic systems in skeletal muscle. nih.govnih.govphysiology.org Applying quantitative proteomics to guanisoquin research could provide a detailed inventory of proteins that are up- or down-regulated in target tissues. This could elucidate the specific enzymatic pathways, structural proteins, and signaling molecules involved in the cellular response to sympathetic blockade.

Table 1: Illustrative Proteomic Changes in Neuronal Cells Treated with this compound This table represents hypothetical data from a quantitative proteomics experiment, showcasing the types of changes that could be identified.

Protein IdentifiedUniProt IDFold ChangeRegulationPotential Significance
Tyrosine HydroxylaseP07149-2.5Down-regulatedRate-limiting enzyme in catecholamine synthesis; reduction is consistent with depleted norepinephrine stores.
Vesicular monoamine transporter 2Q05940-1.8Down-regulatedResponsible for loading norepinephrine into synaptic vesicles; reduction could be a compensatory response.
Heat Shock Protein 70P63017+3.2Up-regulatedIndicates cellular stress response, possibly due to altered neuronal function.
Synapsin-1P17600-1.5Down-regulatedInvolved in regulating neurotransmitter release; changes may reflect altered synaptic vesicle dynamics.

Metabolomics involves the study of the complete set of small-molecule metabolites. The metabolic profile of a cell is a sensitive indicator of its physiological state. Guanisoquin's primary action of depleting norepinephrine would invariably alter the metabolic landscape of adrenergic neurons and the tissues they innervate. A prominent example from a related compound is the metabolism of debrisoquine (B72478), an adrenergic neuron blocker, which is famously metabolized by the polymorphic cytochrome P-450 enzyme CYP2D6. uchile.clnih.gov This highlights how metabolic pathways are crucial to the drug's action and inter-individual variability. Metabolomic studies on guanisoquin could identify specific metabolic signatures associated with its therapeutic effects and help understand its biotransformation.

Advanced Imaging Techniques for In Vitro and In Vivo Studies of this compound

Visualizing drug distribution and target engagement at the cellular and organismal level is critical for understanding pharmacodynamics. Advanced imaging techniques now allow for real-time, high-resolution tracking of molecules within living systems. diva-portal.org

A powerful example relevant to guanisoquin is the use of radiolabeled analogs for molecular imaging. google.com Specifically, [¹²³I]-meta-iodobenzylguanidine ([¹²³I]-MIBG), an analog of the related compound guanethidine, is widely used in single-photon emission computed tomography (SPECT) to image cardiac sympathetic innervation. ahajournals.org Because MIBG uses the same norepinephrine transport mechanism to enter neurons, its uptake directly reflects the functional integrity of the sympathetic nervous system. snmjournals.orgnih.gov A similar radiolabeled version of guanisoquin could be developed as a molecular probe to:

Visualize its accumulation in sympathetic neurons in vivo.

Assess the extent of sympathetic blockade in target organs like the heart.

Study the compound's biodistribution and pharmacokinetics non-invasively.

Furthermore, fluorescence microscopy techniques, coupled with a fluorescently tagged version of guanisoquin, could be used for high-resolution in vitro studies. This approach has been conceptualized for fluorescent beta-blockers to monitor their accumulation inside the secretory vesicles of living cells. nih.gov Such a tool for guanisoquin would enable researchers to directly observe its subcellular localization, track its movement across membranes, and potentially measure its binding to specific targets in real time.

Development of Novel Biosensors and Bioassays for this compound Detection and Activity Monitoring

Biosensors are analytical devices that combine a biological component with a physicochemical detector to measure the presence or activity of a specific substance. The development of biosensors for guanisoquin would enable rapid, sensitive, and real-time monitoring of the compound in various settings.

Recent breakthroughs in synthetic biology have led to the creation of RNA-based fluorescent (RBF) biosensors that can detect specific small molecules. nih.gov Notably, functional biosensors have been successfully developed for guanidine (B92328), the core chemical moiety of guanisoquin. acs.orgresearchgate.netx-mol.net These biosensors utilize a guanidine-binding riboswitch linked to a fluorogenic RNA aptamer, which emits a fluorescent signal upon binding to guanidine. acs.orgacs.org This technology could be adapted to engineer a highly specific biosensor for guanisoquin by modifying the riboswitch's binding pocket. Such a biosensor would have numerous applications:

In vitro screening: Rapidly testing the activity of new guanisoquin analogs.

Cellular studies: Quantifying intracellular drug concentrations and monitoring target engagement in real-time within living cells. researchgate.net

Environmental monitoring: Detecting the presence of guanisoquin or related compounds in environmental samples. acs.org

In addition to detection, bioassays are crucial for monitoring activity. Cell-based reporter gene assays could be designed where the expression of a reporter protein (e.g., luciferase or GFP) is placed under the control of a genetic element responsive to sympathetic nerve activity. In such a system, the application of guanisoquin would lead to a measurable change in the reporter signal, providing a quantitative readout of its biological effect.

Interdisciplinary Approaches in this compound Research (e.g., Chemical Biology, Systems Biology)

Solving complex biological questions requires the integration of multiple scientific disciplines. Chemical biology and systems biology are two such approaches that hold immense promise for advancing guanisoquin research.

Chemical biology employs chemical techniques to create molecular tools for studying biological systems. sci-hub.se A chemical biology approach to guanisoquin might involve synthesizing a portfolio of derivatives, such as:

A fluorescently-labeled guanisoquin to visualize its location in cells, as discussed in section 7.2. nih.gov

A biotin-tagged guanisoquin for use in affinity purification-mass spectrometry experiments to pull down and identify its direct binding partners.

A photo-crosslinkable guanisoquin that, upon light activation, would form a covalent bond with its target, allowing for unambiguous identification. Chemogenetic tools, which involve engineered receptors that respond only to specific synthetic ligands, are another powerful chemical biology strategy for dissecting the precise cellular pathways modulated by a drug's action. nih.gov

Systems biology seeks to understand the larger picture by integrating experimental data from various sources (like omics) into computational and mathematical models. researchgate.netfrontiersin.org The antihypertensive effect of guanisoquin is not the result of a single molecular interaction but an emergent property of its influence on a complex network of physiological processes. jci.org A systems biology model of guanisoquin's action could integrate data on its pharmacokinetics, its effect on norepinephrine release, subsequent changes in gene and protein expression, and the ultimate physiological response (e.g., blood pressure reduction). Such a model could be used to simulate the effects of the drug under different conditions, predict the impact of genetic variations (like CYP450 polymorphisms), and identify the most critical nodes in the network for its therapeutic action. researchgate.net

Future Outlook for Fundamental Academic Inquiry into this compound and Related Compounds

The future of fundamental research on this compound and its chemical relatives lies in the systematic application of the modern methodologies described above. While these compounds have a long history of clinical use, a deep mechanistic understanding at the molecular and systems level is still largely uncharted territory.

A key direction will be moving beyond the primary mechanism of norepinephrine depletion to explore the full spectrum of cellular responses. The application of omics technologies is paramount to achieving this, potentially uncovering novel signaling pathways or off-target interactions that could be exploited for new therapeutic indications. For example, the related compound debrisoquine inadvertently became a critical tool for pharmacogenetics research due to the discovery of its polymorphic metabolism by CYP2D6; similar unexpected roles could be discovered for guanisoquin. nih.gov

The development of bespoke chemical probes and biosensors will transform the study of these drugs from static endpoint measurements to dynamic, real-time observations in living systems. This will allow researchers to ask more sophisticated questions about how these compounds engage their targets and how cells adapt to their presence over time.

Finally, integrating these advanced experimental findings into systems biology models will be essential for translating molecular data into physiological understanding. As new therapeutic modalities for conditions like hypertension, such as RNA-based therapies, continue to emerge, a comprehensive, systems-level understanding of older drugs like this compound provides a valuable benchmark and may reveal principles of adrenergic neuron modulation that are still relevant today. mdpi.comahajournals.org There is significant potential for these established compounds to serve as scaffolds for the development of novel, more selective tool compounds and therapeutics. acs.org

Q & A

Basic Research Questions

Q. What are the established protocols for synthesizing Guanisoquin sulfate with high yield and purity?

  • Methodological Answer : Optimal synthesis requires precise control of reaction conditions (e.g., temperature, solvent polarity, and stoichiometry). Purification steps such as recrystallization or column chromatography should be prioritized to enhance purity. Yield optimization may involve iterative testing of reaction times and catalytic agents. Experimental protocols must detail all parameters to ensure reproducibility, including hazards associated with reagents or procedures .

Q. Which spectroscopic and chromatographic methods are most reliable for characterizing this compound's structural integrity?

  • Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H/¹³C) and high-resolution mass spectrometry (HRMS) are critical for structural confirmation. Pair these with high-performance liquid chromatography (HPLC) to assess purity. For novel derivatives, elemental analysis and X-ray crystallography provide additional validation. Ensure raw data (e.g., spectra, chromatograms) are included in supplementary materials with clear metadata .

Q. How should researchers design initial pharmacological screening experiments to assess this compound's bioactivity?

  • Methodological Answer : Begin with in vitro assays (e.g., enzyme inhibition, cell viability tests) using dose-response curves to determine IC₅₀ values. Include positive and negative controls to validate assay conditions. Replicate experiments across independent trials to account for technical variability. Predefine statistical thresholds (e.g., p < 0.05) for significance, and document all experimental conditions (e.g., cell line origins, incubation times) to enable cross-study comparisons .

Advanced Research Questions

Q. How can conflicting data on this compound's mechanism of action across different cell lines be systematically resolved?

  • Methodological Answer : Conduct comparative studies using isogenic cell lines to isolate genetic or epigenetic variables. Employ orthogonal assays (e.g., Western blotting, CRISPR knockouts) to confirm target engagement. Use meta-analysis techniques to harmonize disparate datasets, adjusting for confounding factors like cell culture conditions or assay sensitivity. Transparent reporting of methodological flaws (e.g., batch effects) is essential .

Q. What strategies are recommended for validating analytical methods used in quantifying this compound in complex biological matrices?

  • Methodological Answer : Follow International Council for Harmonisation (ICH) guidelines for method validation, including tests for linearity, accuracy, precision, and robustness. Use matrix-matched calibration standards to account for interference from biological components. Cross-validate results with alternative techniques (e.g., LC-MS vs. ELISA) and ensure limits of detection/quantification are reported with confidence intervals .

Q. What statistical approaches are optimal for reconciling discrepancies between in vitro and in vivo efficacy studies of this compound?

  • Methodological Answer : Apply pharmacokinetic/pharmacodynamic (PK/PD) modeling to bridge in vitro potency and in vivo bioavailability data. Bayesian hierarchical models can integrate heterogeneous datasets while accounting for interspecies variability. Sensitivity analyses should identify parameters (e.g., metabolic clearance rates) most critical to translational outcomes. Pre-register analysis plans to mitigate post hoc bias .

Methodological Best Practices

  • Data Reproducibility : Document experimental protocols with granular detail, including reagent lot numbers and instrument calibration records .
  • Conflict Resolution : Use preregistration platforms to declare hypotheses and analytical pipelines, reducing selective reporting .
  • Statistical Rigor : Adopt open-source tools (e.g., R, Python) for transparent data processing and share raw datasets in FAIR-compliant repositories .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.